

Crystal Structure Analysis of 3,5-Dinitropyridine-2,6-diamine: A Technical Examination

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Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

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Note to the Reader: An extensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for **3,5-Dinitropyridine-2,6-diamine**. However, detailed crystallographic data is available for the closely related N-oxide derivative, 2,6-Diamino-3,5-dinitropyridine-1-oxide. This technical guide will, therefore, focus on the crystal structure analysis of this N-oxide analogue to provide valuable insights into the molecular geometry and packing of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystallographic data and the experimental protocols utilized in the analysis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Introduction

2,6-Diamino-3,5-dinitropyridine-1-oxide is a heterocyclic compound of significant interest due to its energetic properties and potential applications. The arrangement of amino and nitro groups on the pyridine ring, along with the N-oxide functionality, leads to extensive intra- and intermolecular hydrogen bonding. These interactions are crucial in determining the crystal packing, density, and overall stability of the material. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-property relationship studies and the rational design of new materials.

Crystallographic Data

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₅ H ₅ N ₅ O ₅
Formula Weight	215.13 g/mol
Crystal System	Monoclinic
Space Group	C2/c
Color	Clear yellow

Table 2: Unit Cell Dimensions

Parameter	Value
a	14.864(2) Å
b	7.336(2) Å
c	7.509(2) Å
α	90°
β	111.67(2)°
γ	90°
Volume	760.9(2) Å ³

Detailed bond lengths, bond angles, and torsion angles for 2,6-Diamino-3,5-dinitropyridine-1-oxide were not available in the summarized search results. Accessing the full crystallographic information file (CIF) from the original publication would be necessary for a complete analysis of these parameters.

Experimental Protocols

The determination of the crystal structure of 2,6-Diamino-3,5-dinitropyridine-1-oxide involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide is typically achieved through a two-step process starting from 2,6-diaminopyridine.

- Nitration: 2,6-diaminopyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2,6-diamino-3,5-dinitropyridine.
- Oxidation: The resulting 2,6-diamino-3,5-dinitropyridine is then oxidized to its N-oxide. A common procedure involves suspending the compound in acetic acid with 30% aqueous hydrogen peroxide and heating the mixture.^[1]

For single-crystal X-ray diffraction, high-quality crystals are required. The compound is described as forming clear yellow, flattened octahedra.^[1] The growth of diffraction-quality crystals is a critical step, often involving slow evaporation of a suitable solvent or controlled cooling of a saturated solution.

X-ray Data Collection

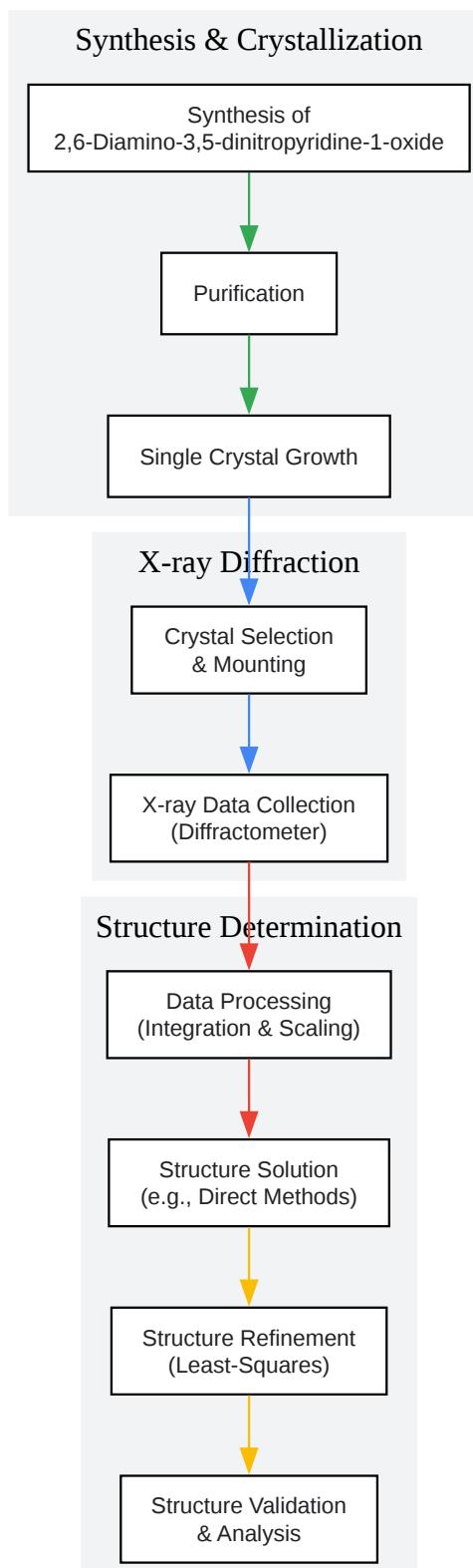
A suitable single crystal of 2,6-Diamino-3,5-dinitropyridine-1-oxide is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at various intensities, is collected by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods, where the calculated diffraction intensities from the model are compared to the experimental data. The refinement process continues until the model accurately represents the experimental data, resulting in the final, precise crystal structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2,6-Diamino-3,5-dinitropyridine-1-oxide.



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Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of **3,5-Dinitropyridine-2,6-diamine** remains to be publicly reported, the analysis of its N-oxide derivative provides a solid foundation for understanding the structural characteristics of this family of compounds. The monoclinic crystal system and the C2/c space group, combined with the potential for extensive hydrogen bonding, dictate the packing and ultimately the physical properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Further research to obtain and analyze the crystal structure of the parent compound, **3,5-Dinitropyridine-2,6-diamine**, would be highly valuable for a direct comparative study and a more complete understanding of the structure-property relationships in these energetic materials.

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References

- 1. apps.dtic.mil [apps.dtic.mil]
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